molecular formula C36H30OSi2 B154894 Hexaphenyldisiloxane CAS No. 1829-40-9

Hexaphenyldisiloxane

Cat. No.: B154894
CAS No.: 1829-40-9
M. Wt: 534.8 g/mol
InChI Key: IVZTVZJLMIHPEY-UHFFFAOYSA-N
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Description

Hexaphenyldisiloxane is an organosilicon compound with the molecular formula C₃₆H₃₀OSi₂. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to three phenyl groups. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Mechanism of Action

Target of Action

Hexaphenyldisiloxane primarily targets the metathesis reaction . This reaction involves the exchange of bonds between two reacting chemical species, which results in the creation of products with similar or identical bonding affiliations . In the context of this compound, the metathesis reaction is: FeCl2 + Na2S2 → 2NaCl + FeS2 .

Mode of Action

This compound interacts with its targets by acting as a catalyst . It is shown to increase pyrite yields in metathesis reactions performed at 150 °C . The polar Si–O functional group of this compound is hypothesized to coordinate to iron chloride species when NaCl and Na2S4 form, forming an unidentified, transient intermediate .

Biochemical Pathways

The biochemical pathway affected by this compound is the metathesis reaction . The compound influences this reaction by circumventing diffusion-limited intermediates . This change in the reaction pathway is imparted by the Si–O functional group .

Pharmacokinetics

It is known that varying the concentration of this compound changes the reaction kinetics . A narrow concentration range (2-5 mol%) of the molecule produces the most pyrite .

Result of Action

The result of this compound’s action is an increase in the yield of pyrite (FeS2) in metathesis reactions . The compound is shown to catalytically lower the energy barrier to the formation of FeS2 . This results in a more mild pathway that increases the yield of FeS2 .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . The presence of this compound yields FeS2 in metathesis reactions performed at temperatures significantly lower than for the neat reaction . This suggests that the compound’s action, efficacy, and stability are influenced by the reaction environment .

Biochemical Analysis

Preparation Methods

Hexaphenyldisiloxane can be synthesized through several methods, including:

Chemical Reactions Analysis

Hexaphenyldisiloxane undergoes various chemical reactions, including:

Properties

IUPAC Name

triphenyl(triphenylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30OSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZTVZJLMIHPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062006
Record name Hexaphenyldisiloxane
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Molecular Weight

534.8 g/mol
Source PubChem
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CAS No.

1829-40-9
Record name Hexaphenyldisiloxane
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Record name Hexaphenyldisiloxane
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Record name Hexaphenyldisiloxane
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Record name Disiloxane, 1,1,1,3,3,3-hexaphenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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